molecular formula C29H26N2O4 B14916462 2,2-Propanediyldi-4,1-phenylene bis(4-aminobenzoate)

2,2-Propanediyldi-4,1-phenylene bis(4-aminobenzoate)

Katalognummer: B14916462
Molekulargewicht: 466.5 g/mol
InChI-Schlüssel: AWJWGOKQJAYMCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Propanediyldi-4,1-phenylene bis(4-aminobenzoate) typically involves a nucleophilic substitution reaction. One common method involves the reaction of 2,2’-bis(3-amino-4-hydroxylphenyl)propane with 3-nitrophthalonitrile or 4-nitrophthalonitrile . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Propanediyldi-4,1-phenylene bis(4-aminobenzoate) can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

2,2-Propanediyldi-4,1-phenylene bis(4-aminobenzoate) has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2,2-Propanediyldi-4,1-phenylene bis(4-aminobenzoate) involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and stability. Additionally, the aromatic rings can participate in π-π interactions, which can affect the compound’s physical properties and behavior in different environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2-Propanediyldi-4,1-phenylene bis(4-aminobenzoate) is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. The presence of both amino and aromatic groups allows for versatile reactivity and applications in various fields. Its ability to form stable hydrogen bonds and π-π interactions makes it particularly valuable in the synthesis of advanced materials and high-performance polymers .

Eigenschaften

Molekularformel

C29H26N2O4

Molekulargewicht

466.5 g/mol

IUPAC-Name

[4-[2-[4-(4-aminobenzoyl)oxyphenyl]propan-2-yl]phenyl] 4-aminobenzoate

InChI

InChI=1S/C29H26N2O4/c1-29(2,21-7-15-25(16-8-21)34-27(32)19-3-11-23(30)12-4-19)22-9-17-26(18-10-22)35-28(33)20-5-13-24(31)14-6-20/h3-18H,30-31H2,1-2H3

InChI-Schlüssel

AWJWGOKQJAYMCF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.